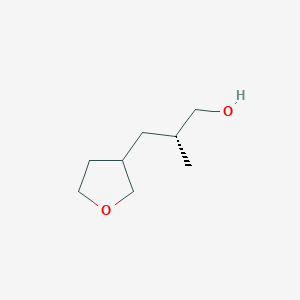
(2R)-2-Methyl-3-(oxolan-3-yl)propan-1-ol
描述
(2R)-2-Methyl-3-(oxolan-3-yl)propan-1-ol is a chiral secondary alcohol characterized by a methyl group at the C2 position (R-configuration) and a tetrahydrofuran (oxolane) ring at C2. The oxolane substituent, a five-membered ether ring, enhances polarity and influences conformational stability. Structural determination of such molecules often employs crystallographic tools like SHELX, a widely used software suite for small-molecule refinement .
属性
IUPAC Name |
(2R)-2-methyl-3-(oxolan-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(5-9)4-8-2-3-10-6-8/h7-9H,2-6H2,1H3/t7-,8?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRGCSRVSHNNSB-GVHYBUMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCOC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCOC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-3-(oxolan-3-yl)propan-1-ol typically involves the use of starting materials such as 2-methyl-3-buten-2-ol and tetrahydrofuran. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial use.
化学反应分析
Types of Reactions
(2R)-2-Methyl-3-(oxolan-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or aminated derivatives.
科学研究应用
Chemistry
In chemistry, (2R)-2-Methyl-3-(oxolan-3-yl)propan-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into their functions.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used to synthesize drugs with specific therapeutic effects, particularly those targeting metabolic or enzymatic pathways.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
作用机制
The mechanism by which (2R)-2-Methyl-3-(oxolan-3-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Effects: Oxolane vs. Indole and Dioxolane
The target compound’s oxolane group distinguishes it from analogs bearing indole or dioxolane moieties. For example:
- Compounds: Racemic (2R,S)-propan-2-ol derivatives with indole and methoxymethyl groups exhibit antiarrhythmic, hypotensive, and α1/α2/β1-adrenoceptor binding activities .
- Compound : (R)-3-[1,3]Dioxolan-2-yl-2-(1-methylindol-3-yl)-propan-1-ol features a dioxolane (two oxygen atoms) and indole group. The dioxolane increases polarity compared to oxolane, while the indole may confer spasmolytic activity absent in the target compound .
Table 1: Structural and Functional Comparison
Stereochemical Impact
The (2R) configuration in the target compound contrasts with racemic mixtures in ’s analogs. Enantiopure compounds often exhibit superior selectivity and potency, as seen in organocatalytic syntheses (e.g., ), where stereochemistry is rigorously controlled . Racemic mixtures may dilute efficacy or introduce off-target effects.
Physicochemical Properties
- Conversely, dioxolane () introduces additional polarity, which may affect membrane permeability.
- Synthetic Accessibility: highlights enantioselective organocatalysis for similar alcohols, suggesting feasible routes for synthesizing the target compound with high stereochemical purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


